molecular formula C22H16N6O2S B2917262 (E)-3-(phenylsulfonyl)-N1-(pyridin-4-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine CAS No. 577764-84-2

(E)-3-(phenylsulfonyl)-N1-(pyridin-4-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine

Cat. No. B2917262
CAS RN: 577764-84-2
M. Wt: 428.47
InChI Key: GJOBTCDJMJLSMU-AFUMVMLFSA-N
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Description

(E)-3-(phenylsulfonyl)-N1-(pyridin-4-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a useful research compound. Its molecular formula is C22H16N6O2S and its molecular weight is 428.47. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(phenylsulfonyl)-N1-(pyridin-4-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(phenylsulfonyl)-N1-(pyridin-4-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Characterization in Organic Chemistry

Quinoxalines are nitrogen-embedded heterocyclic compounds with a range of pharmacological applications. One such example is the synthesis and characterization of organic salts like BAPQ, derived from quinoxaline compounds similar to the one . These salts exhibit interesting electronic and structural properties and show potential for generating new compounds in this class (Faizi et al., 2018).

2. Applications in Polymer Chemistry

Fluorinated polyamides containing pyridine and sulfone moieties, synthesized using compounds similar to our target molecule, have demonstrated exceptional solubility, thermal stability, and mechanical strength. These polymers are promising materials for various industrial applications due to their low dielectric constants and high thermal stability (Liu et al., 2013).

3. Use in Sensing and Detection Technologies

Hexaazatriphenylene derivatives, which bear structural similarities to the compound , have been utilized as colorimetric and fluorescence chemosensors for ions like Zn2+. These compounds show a significant color change upon interaction with certain ions, indicating their potential in sensing applications (Zhang et al., 2013).

4. Catalysis and Green Chemistry

Quinoxaline derivatives have been explored for their role in catalysis, particularly in the synthesis of diverse quinoxaline derivatives. These reactions are notable for being eco-friendly and conducted under mild conditions, showcasing the role of these compounds in green chemistry initiatives (Kaur et al., 2021).

5. Advanced Material Synthesis

The synthesis of novel materials, such as ion-sensitive fluorescent polymers, has been achieved using quinoxaline derivatives. These materials demonstrate unique electrochromic behaviors and sensitivity to specific metal ions, suggesting potential applications in advanced material science (Carbas et al., 2012).

properties

IUPAC Name

3-(benzenesulfonyl)-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O2S/c23-21-20(31(29,30)16-6-2-1-3-7-16)19-22(27-18-9-5-4-8-17(18)26-19)28(21)25-14-15-10-12-24-13-11-15/h1-14H,23H2/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOBTCDJMJLSMU-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=NC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=NC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(phenylsulfonyl)-N1-(pyridin-4-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine

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